4-Chloro-2-iodo-5-methylaniline
Overview
Description
4-Chloro-2-iodo-5-methylaniline is an organic compound with the molecular formula C7H7ClIN. It is a solid substance . The compound is used as an intermediate in the synthesis of various other compounds .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-iodo-5-methylaniline consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methylamine group . The InChI code for this compound is 1S/C7H7ClIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis
4-Chloro-2-iodo-5-methylaniline is a solid substance . It has a molecular weight of 267.5 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Macromolecular Binding and Metabolism in Carcinogens :The research conducted by Hill, Shih, and Struck (1979) delves into the biochemical mechanisms of the carcinogen 4-chloro-2-methylaniline. They discovered that radioactivity from this compound extensively bound to protein, DNA, and RNA in rat liver, indicating its potential interactions with biological macromolecules (Hill, Shih, & Struck, 1979).
Spectral Analysis and Ab Initio Calculations :The work by Arjunan and Mohan (2008) presents a detailed study on the Fourier transform infrared and FT-Raman spectra of 4-chloro-2-methylaniline. They performed vibrational analysis and ab initio calculations, revealing insights into the compound's molecular structure and behavior (Arjunan & Mohan, 2008).
Antioxidant Activities in Novel Oxime Derivatives :Research conducted by Topçu et al. (2021) explored the synthesis of novel compounds involving 4-chloro-2-methylaniline. They evaluated these compounds for their antioxidant and antiradical activities, comparing them with standard agents, thereby indicating the potential of 4-chloro-2-methylaniline derivatives in addressing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Color Changes in Molecular Complexes :Jones, Wilson, and Thomas (2014) reported on the formation of molecular complexes involving 4-iodo-2-methylaniline. Their study demonstrated that combining certain components resulted in vividly red crystals due to molecular disorder and proton transfer, highlighting the compound's role in studying molecular interactions (Jones, Wilson, & Thomas, 2014).
DNA Damaging Effect of Aniline Derivatives :Przybojewska's study in 1997 evaluated the DNA damaging effects of 4-chloro-2-methylaniline and other aniline derivatives on bone marrow cells of mice. The findings indicated potential genotoxic and carcinogenic properties (Przybojewska, 1997).
Phenylation and Oxygenation in Dearomatization :Quideau et al. (2005) studied the oxidative dearomatization of phenols and anilines, involving 4-chloro-2-methylaniline. This research highlights the compound's utility in synthesizing cyclohexa-2,4-dienone derivatives and ortho-quinol imines (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Investigation of Molecular Structures :Dey and Desiraju (2004) compared the crystal structures of 4-phenoxyanilines, including 4-(4′-Iodo)phenoxyaniline. Their research provides insight into the molecular structure and behavior of these compounds, which is crucial for understanding their applications in various fields (Dey & Desiraju, 2004).
Synthesis of Key Intermediates in HIV Treatment :Mayes et al. (2010) described the synthesis of a key intermediate, involving 4-chloro-2-methylaniline, towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This study underscores the compound's significance in the development of HIV treatments (Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, & Moussa, 2010).
Ionization Thermodynamics :Shanmuganathan and Vanajakshi (1970) conducted a study on the ionization constants of chloro, iodo, and nitro substituted 4-methyl-thioanilines, including insights into the thermodynamics of ionization. This research is significant for understanding the chemical behavior of these compounds under different conditions (Shanmuganathan & Vanajakshi, 1970).
Neoplasia from Oral Administration in Rats :Stula, Sherman, Zapp, and Clayton (1975) investigated the carcinogenic potential of 4,4′-methylene-bis(2-methylaniline), which is structurally related to 4-chloro-2-methylaniline. Their findings contributed to understanding the carcinogenicity of such compounds (Stula, Sherman, Zapp, & Clayton, 1975).
Safety And Hazards
4-Chloro-2-iodo-5-methylaniline is classified as a hazardous substance. It is harmful if swallowed or in contact with skin . It can cause serious eye irritation . Safety precautions include avoiding dust formation, not breathing in dust, vapor, mist, or gas, not ingesting the compound, and using personal protective equipment .
properties
IUPAC Name |
4-chloro-2-iodo-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWBXGNBGRTHDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodo-5-methylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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